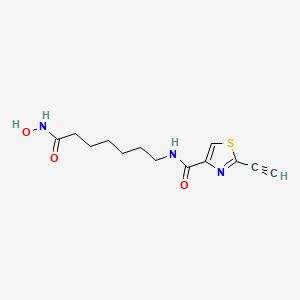
Hybrid HY-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histone deacetylase inhibitor 48 is a compound that targets histone deacetylases, a family of enzymes involved in the removal of acetyl groups from lysine residues on histone and non-histone proteins. This process is crucial for the regulation of gene expression, cell cycle progression, and other cellular functions. Histone deacetylase inhibitors have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of histone deacetylase inhibitor 48 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:
Formation of the core structure: This often involves the use of condensation reactions between appropriate starting materials.
Functionalization: Introduction of functional groups that enhance the inhibitory activity of the compound. This may involve reactions such as alkylation, acylation, or sulfonation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of histone deacetylase inhibitor 48 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes:
Batch processing: Large quantities of starting materials are reacted in a single batch to produce the compound.
Continuous flow processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
化学反応の分析
Types of Reactions
Histone deacetylase inhibitor 48 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially affecting its inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce functionalized analogs with enhanced activity .
科学的研究の応用
Histone deacetylase inhibitor 48 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in various chemical processes and to develop new synthetic methodologies.
Biology: Employed in research to understand the biological functions of histone deacetylases and their role in gene regulation.
Medicine: Investigated for its potential therapeutic applications in treating cancer, neurodegenerative diseases, and other conditions where histone deacetylase activity is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases
作用機序
Histone deacetylase inhibitor 48 exerts its effects by binding to the active site of histone deacetylases, preventing the removal of acetyl groups from lysine residues on histone proteins. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The compound targets specific histone deacetylase isoforms, modulating various cellular pathways involved in cell cycle regulation, apoptosis, and differentiation .
類似化合物との比較
Histone deacetylase inhibitor 48 can be compared with other histone deacetylase inhibitors, such as:
Vorinostat: A well-known histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: Another histone deacetylase inhibitor with applications in multiple myeloma treatment.
Belinostat: Used for the treatment of peripheral T-cell lymphoma.
Histone deacetylase inhibitor 48 is unique due to its specific isoform selectivity and potentially lower toxicity compared to other inhibitors. This makes it a promising candidate for further development and clinical applications .
特性
分子式 |
C13H17N3O3S |
|---|---|
分子量 |
295.36 g/mol |
IUPAC名 |
2-ethynyl-N-[7-(hydroxyamino)-7-oxoheptyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H17N3O3S/c1-2-12-15-10(9-20-12)13(18)14-8-6-4-3-5-7-11(17)16-19/h1,9,19H,3-8H2,(H,14,18)(H,16,17) |
InChIキー |
XRBINVLWFQEUIS-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NC(=CS1)C(=O)NCCCCCCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)
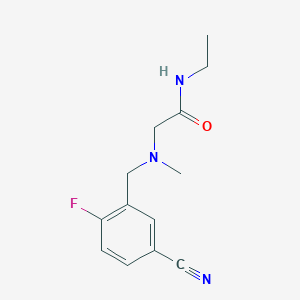

![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)

![2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)
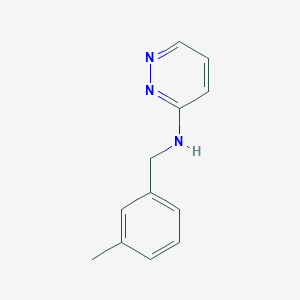
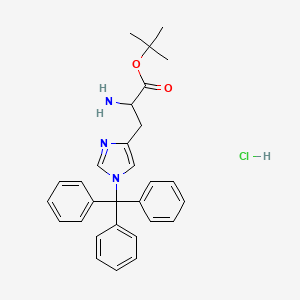
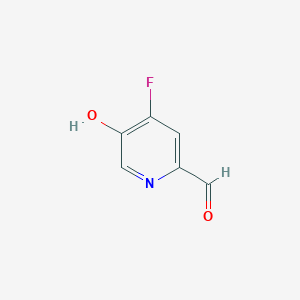
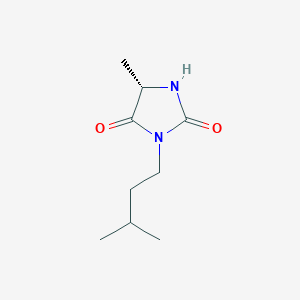
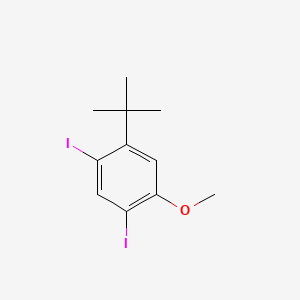
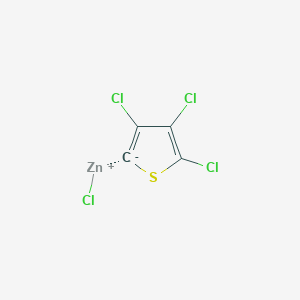
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
